Non-2-yn-1-ol
Overview
Description
Non-2-yn-1-ol, also known as 2-Nonyn-1-ol, is used as an organic chemical synthesis intermediate .
Synthesis Analysis
Non-2-yn-1-ol is a chemical compound with the molecular formula C9H16O . It is used as an intermediate in organic chemical synthesis . A synthetic method that relies on NIS (N-iodosuccinimide)-mediated cycloisomerization reactions of 1- (2’-anilinyl)prop-2-yn-1-ols to gem-3- (diiodomethyl)indolin-2-ones and 2- (iodomethylene)indolin-3-ones has been developed .Molecular Structure Analysis
The molecular structure of Non-2-yn-1-ol consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The InChI representation of its structure isInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3
. Physical And Chemical Properties Analysis
Non-2-yn-1-ol has a molecular weight of 140.22 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 160.9±8.0 °C at 760 mmHg, and a flash point of 54.9±11.4 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Synthesis and Catalytic Applications
Versatile Synthesis Using Palladium Catalysis : Non-2-yn-1-ol derivatives, such as 1-(2-aminoaryl)-2-yn-1-ols, are used in palladium-catalyzed carbonylation reactions. These reactions produce quinoline-3-carboxylic esters and indol-2-acetic esters, which are significant in organic synthesis (Gabriele et al., 2008).
Oxidative Cyclization and Methoxycarbonylation : Another application involves the oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, which can lead to the production of various organic compounds, such as 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans (Gabriele et al., 2000).
Enantiomeric Separation : Non-2-yn-1-ol compounds, specifically 1-phenyl-non-2-yn-1-ol, can be enantiomerically separated using chiral stationary phase high-performance liquid chromatography (HPLC), which is crucial for obtaining optically active compounds (Du Xi, 2011).
Chemical Structure and Properties
Molecular Assembly Studies : Research into the solid-state supramolecular assembly of prop-2-yn-1-ol and related alkynol complexes provides insights into intermolecular interactions and hydrogen-bonding patterns. These studies are essential for understanding the properties of alkyne monoalcohols and diols in various states (Braga et al., 1997).
NMR Assignment of Derivatives : Non-2-yn-1-ol derivatives are also subject to nuclear magnetic resonance (NMR) studies for signal assignments, providing valuable information for understanding their chemical structures and reactions (Cui Yan-fang, 2008).
Applications in Synthesis of Other Compounds
Synthesis of Sex Pheromones : E-2-Penten-4-yn-1-ol, a related compound, has been used to synthesize sex pheromones for cotton pests, demonstrating the utility of non-2-yn-1-ol derivatives in agricultural applications (Yadav et al., 1989).
Iodobenzannulation and Synthetic Applications : The iodobenzannulation of yne-allenones, involving the rearrangement of C≡C bonds, provides access to various naphthalen-1-ols, showcasing the versatility of non-2-yn-1-ol derivatives in synthesizing complex organic structures (Li et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
non-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERDOEKKHDALKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207956 | |
Record name | Non-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Non-2-yn-1-ol | |
CAS RN |
5921-73-3 | |
Record name | 2-Nonyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5921-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Non-2-yn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Non-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Non-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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